

An In-depth Technical Guide on (Z)-dec-5-ene: Structure and Stereoisomerism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dec-5-ene

Cat. No.: B1669984

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-**dec-5-ene**, focusing on its chemical structure, stereoisomerism, synthesis, and physicochemical properties. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the unique characteristics and potential applications of Z-alkenes.

Introduction to (Z)-dec-5-ene

(Z)-**dec-5-ene**, also known as cis-5-decene, is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀. It belongs to the alkene class of organic compounds, characterized by a carbon-carbon double bond. The "Z" designation in its name refers to the stereochemistry of the substituents around this double bond, a crucial aspect that dictates its three-dimensional structure and, consequently, its physical, chemical, and biological properties. The geometry of the double bond in alkenes is a key factor in their biological activity, influencing how they interact with enzymes and receptors.[\[1\]](#)

Molecular Structure and Stereoisomerism

The structure of **dec-5-ene** features a ten-carbon chain with a double bond located at the fifth carbon atom. The stereoisomerism of **dec-5-ene** arises from the restricted rotation around this C=C double bond. This gives rise to two geometric isomers: (Z)-**dec-5-ene** and (E)-**dec-5-ene**.

- **(Z)-dec-5-ene** (cis-isomer): In this isomer, the higher-priority substituents on each carbon of the double bond are on the same side of the double bond axis. For **dec-5-ene**, the substituents are butyl groups and hydrogen atoms. According to the Cahn-Ingold-Prelog (CIP) priority rules, the butyl groups have a higher priority than the hydrogen atoms. Therefore, in the Z-isomer, the two butyl groups are on the same side of the double bond.
- **(E)-dec-5-ene** (trans-isomer): In this isomer, the higher-priority substituents (the butyl groups) are on opposite sides of the double bond axis.

The determination of "E" and "Z" configurations is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to substituents based on atomic number.^[2] This E/Z notation is a more systematic and unambiguous way to describe the stereochemistry of alkenes compared to the older cis/trans nomenclature, especially for more complex molecules.^[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (Z)-**dec-5-ene** and its (E)-isomer is provided in the table below. This data is essential for the identification, characterization, and purification of these compounds.

Property	(Z)-dec-5-ene	(E)-dec-5-ene
Molecular Formula	C ₁₀ H ₂₀	C ₁₀ H ₂₀
Molecular Weight	140.27 g/mol [4]	140.27 g/mol
CAS Number	7433-78-5[4]	7433-56-9
Boiling Point	170 °C (at 750 mmHg)	167-168 °C
Density	0.74 g/mL	0.735 g/mL
Refractive Index	1.4240	1.4210
¹ H NMR (CDCl ₃)	δ ~5.3-5.4 ppm (m, 2H, CH=CH), ~2.0 ppm (m, 4H, CH ₂ -C=), ~1.2-1.4 ppm (m, 8H, CH ₂), ~0.9 ppm (t, 6H, CH ₃)	δ ~5.3-5.4 ppm (m, 2H, CH=CH), ~1.9-2.0 ppm (m, 4H, CH ₂ -C=), ~1.2-1.4 ppm (m, 8H, CH ₂), ~0.9 ppm (t, 6H, CH ₃)
¹³ C NMR (CDCl ₃)	δ ~130 ppm (CH=CH), ~29 ppm (CH ₂ -C=), ~32/22 ppm (other CH ₂), ~14 ppm (CH ₃)	δ ~130 ppm (CH=CH), ~35 ppm (CH ₂ -C=), ~32/22 ppm (other CH ₂), ~14 ppm (CH ₃)
Mass Spectrum (m/z)	Major peaks at 41, 55, 70, 83, 97, 140 (M ⁺)	Major peaks at 41, 55, 70, 83, 97, 140 (M ⁺)
Calculated Bond Length (C=C)	~1.34 Å	~1.34 Å
Calculated Bond Angle (C-C=C)	~125°	~125°

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Bond lengths and angles are typical values for Z- and E-alkenes and may vary slightly for **dec-5-ene**.[5][6]

Experimental Protocols

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes, particularly for achieving high stereoselectivity towards the Z-isomer when using non-stabilized

ylides.^[7] The following protocol describes a plausible method for the synthesis of **(Z)-dec-5-ene** from pentanal and amylitriphenylphosphonium bromide.

Materials:

- Amylitriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Pentanal
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Hexane
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Ylide Generation:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend amylitriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide.
 - Stir the mixture at 0 °C for 1 hour.
- Wittig Reaction:
 - Cool the ylide solution to -78 °C using a dry ice/acetone bath.

- Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Extraction:
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
 - Combine the organic layers and wash with brine (2 x 50 mL).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate (Z)-**dec-5-ene** from the triphenylphosphine oxide byproduct and any (E)-isomer.[8][9] The progress of the separation can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

[Click to download full resolution via product page](#)

Biological Significance and Potential Applications in Drug Development

The stereochemistry of alkenes plays a pivotal role in their biological activity. Z-alkenes are found in numerous natural products and pharmaceuticals, where the specific geometry of the double bond is often critical for their therapeutic effects.[11] While specific signaling pathways involving (Z)-**dec-5-ene** are not extensively documented, long-chain unsaturated hydrocarbons are known to interact with cell membranes and can influence their fluidity and function.

The presence of a Z-double bond can induce a "kink" in the hydrocarbon chain, which can alter its packing in lipid bilayers and its interaction with membrane-bound proteins. This is a key consideration in the design of lipophilic drugs and drug delivery systems. Furthermore, the synthesis of analogues of biologically active natural products often requires the stereoselective construction of Z-alkene moieties.^[12] The development of efficient and sustainable methods for Z-alkene synthesis is therefore an active area of research with significant implications for the pharmaceutical industry.

[Click to download full resolution via product page](#)

Conclusion

(Z)-dec-5-ene is a valuable model compound for studying the properties and reactions of Z-alkenes. Its stereoselective synthesis, typically achieved via the Wittig reaction, provides a practical route to this specific geometric isomer. A thorough understanding of its structure, properties, and the methods for its synthesis and purification is essential for researchers and professionals in drug development who are exploring the therapeutic potential of molecules containing Z-alkene motifs. The data and protocols presented in this guide serve as a foundational resource for further investigation and application of **(Z)-dec-5-ene** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular switch - Wikipedia [en.wikipedia.org]
- 2. 7.5 Alkene Stereochemistry and the E,Z Designation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. (Z)-5-Decene [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. qs-gen.com [qs-gen.com]
- 11. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breakthrough in Z-Alkene Synthesis: Scientists Develop Efficient and Sustainable Method | Tokyo University of Science [tus.ac.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide on (Z)-dec-5-ene: Structure and Stereoisomerism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669984#z-dec-5-ene-structure-and-stereoisomerism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

